H-Leu-arg-ala-his-ala-val-asp-val-asn-gly-NH2

N‑cadherin species‑specific antagonist EC1 domain

H-Leu-arg-ala-his-ala-val-asp-val-asn-gly-NH2 (CAS 127650-08-2, molecular formula C₄₄H₇₅N₁₇O₁₃, MW 1050.17) is a 10-residue synthetic peptide with a C‑terminal amide, also known as Cadherin Peptide, avian or Neural‑Cadherin (76‑85) amide (chicken). It derives from the first extracellular domain (EC1) of chicken N‑cadherin and contains the evolutionarily conserved His‑Ala‑Val (HAV) cell adhesion recognition motif.

Molecular Formula C44H75N17O13
Molecular Weight 1050.2 g/mol
Cat. No. B12356820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Leu-arg-ala-his-ala-val-asp-val-asn-gly-NH2
Molecular FormulaC44H75N17O13
Molecular Weight1050.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N)N
InChIInChI=1S/C44H75N17O13/c1-19(2)12-25(45)37(68)56-26(10-9-11-51-44(48)49)39(70)54-22(7)35(66)57-27(13-24-16-50-18-53-24)40(71)55-23(8)36(67)60-33(20(3)4)42(73)59-29(15-32(64)65)41(72)61-34(21(5)6)43(74)58-28(14-30(46)62)38(69)52-17-31(47)63/h16,18-23,25-29,33-34H,9-15,17,45H2,1-8H3,(H2,46,62)(H2,47,63)(H,50,53)(H,52,69)(H,54,70)(H,55,71)(H,56,68)(H,57,66)(H,58,74)(H,59,73)(H,60,67)(H,61,72)(H,64,65)(H4,48,49,51)
InChIKeyGJLQWIUMNGZLLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Leu-arg-ala-his-ala-val-asp-val-asn-gly-NH2 (Cadherin Peptide, avian) – Scientific Selection Guide for a Species-Specific Cadherin Antagonist Decapeptide


H-Leu-arg-ala-his-ala-val-asp-val-asn-gly-NH2 (CAS 127650-08-2, molecular formula C₄₄H₇₅N₁₇O₁₃, MW 1050.17) is a 10-residue synthetic peptide with a C‑terminal amide, also known as Cadherin Peptide, avian or Neural‑Cadherin (76‑85) amide (chicken) [1]. It derives from the first extracellular domain (EC1) of chicken N‑cadherin and contains the evolutionarily conserved His‑Ala‑Val (HAV) cell adhesion recognition motif [2]. This linear decapeptide functions as a calcium‑dependent competitive inhibitor of cadherin‑mediated homophilic cell‑cell adhesion, dose‑dependently blocking aggregation of bovine brain microvessel endothelial cells (BBMECs) [1][3]. Its procurement value hinges on its unique avian‑specific sequence, which differs at a single residue from the human ortholog, offering researchers a defined species‑variant tool for mechanistic cadherin biology and blood‑brain‑barrier (BBB) investigations [4].

Why Generic Cadherin Peptide Substitution Is Scientifically Unsound When Selecting H-Leu-arg-ala-his-ala-val-asp-val-asn-gly-NH2


Cadherin‑antagonist peptides that share the HAV motif are not functionally interchangeable. Residues flanking the HAV tripeptide dictate both cadherin‑subtype selectivity and inhibitory potency [1]. Moreover, the avian decapeptide carries a Val residue at position 8, whereas the human N‑cadherin EC1‑derived sequence contains an Ile at the equivalent position (N‑Ac‑LRAHAVDING‑NH₂) [2]. This single‑residue difference can alter secondary‑structure propensity, receptor‑binding kinetics, and cross‑species activity, making the avian peptide a distinct entity rather than a mere analogue. Substituting the avian peptide with a generic “HAV‑containing” peptide, a cyclic N‑cadherin antagonist such as ADH‑1, or an integrin‑targeting adhesion modulator would change the target profile, mechanism, and quantitative effect on endothelial cell adhesion [3][4].

Quantitative Differentiation Evidence for H-Leu-arg-ala-his-ala-val-asp-val-asn-gly-NH2 Against the Closest Comparators


Species‑Specific Sequence Divergence at Position 8 Relative to Human N‑Cadherin EC1 Peptide

The avian decapeptide carries a Val residue at position 8 (LRAHAVD**V**NG‑NH₂), whereas the human N‑cadherin EC1‑derived CAR peptide contains Ile at the equivalent position (N‑Ac‑LRAHAVD**I**NG‑NH₂) [1]. This non‑conservative substitution (Val → Ile) occurs within the β‑turn region (Asp7–Gly10) that is critical for cadherin‑dimer interface recognition and influences the peptide’s secondary‑structure propensity in solution [2]. No published head‑to‑head potency comparison between the two species variants exists, but the flanking‑sequence specificity established for cyclic HAV peptides demonstrates that single‑residue changes adjacent to the HAV motif can abolish or enhance N‑cadherin inhibitory activity [3], making sequence identity a key procurement criterion.

N‑cadherin species‑specific antagonist EC1 domain

IC₅₀ for Ca²⁺‑Dependent BBMEC Reaggregation – Avian Decapeptide vs. Anti‑E‑Cadherin Antibody

The avian decapeptide inhibits Ca²⁺‑dependent reaggregation of dissociated bovine brain microvessel endothelial cells (BBMECs) with an IC₅₀ of 450 µM [1]. In the same experimental model, a monoclonal anti‑E‑cadherin antibody likewise blocked BBMEC reaggregation, confirming that the decapeptide functionally targets the cadherin‑mediated adhesion pathway [2]. The quantitative IC₅₀ provides a reproducible benchmark for lot‑to‑lot validation and cross‑study comparisons that a generic “HAV peptide” or antibody reagent cannot guarantee without equivalent dose‑response characterization.

BBMEC adhesion IC₅₀ blood‑brain barrier

Linear Decapeptide vs. Cyclic N‑Cadherin Antagonist ADH‑1 – Structural and Potency Comparison

The avian decapeptide is a linear, 10‑amino‑acid HAV‑containing peptide derived directly from the native N‑cadherin EC1 sequence [1]. In contrast, ADH‑1 is a synthetic cyclic pentapeptide N‑cadherin antagonist that requires N‑to‑C‑terminal cyclisation and carries a distinct amino‑acid composition [2]. Potency data obtained in different assays highlight the risk of cross‑comparison: the avian decapeptide yields an IC₅₀ of 450 µM in the BBMEC reaggregation assay [1], while ADH‑1 exhibits an IC₅₀ of 323 µM (0.323 mM) in a cerebellar‑neuron neurite‑outgrowth assay on N‑cadherin‑expressing 3T3 monolayers [2]. Because the assay systems and readouts differ, the numerical values cannot be directly equated, underscoring the need to select the peptide that matches the intended experimental model rather than assuming potency transferability.

linear peptide cyclic peptide ADH‑1 N‑cadherin

Cadherin‑Specific Adhesion Inhibition vs. Integrin‑Binding Control Peptides in Collagen‑Contraction Assays

In a study of mechanical‑force‑induced gene modulation, the avian decapeptide LRAHAVDVNG‑NH₂ inhibited cellular collagen contraction by 0–36%, depending on cell type, whereas the integrin‑binding peptides GRGDTP and KDGEA inhibited contraction in the 0–43% and 43–100% ranges respectively [1]. The non‑overlapping efficacy ranges demonstrate that the avian decapeptide engages a cadherin‑dependent adhesive mechanism that is mechanistically distinct from integrin‑mediated adhesion. Researchers seeking to dissect cadherin‑specific contributions to tissue mechanics or barrier function can use the avian peptide to avoid confounding integrin‑pathway crosstalk.

cell adhesion specificity collagen contraction cadherin vs integrin

Optimal Research and Industrial Application Scenarios for H-Leu-arg-ala-his-ala-val-asp-val-asn-gly-NH2 Based on Verified Differentiated Evidence


BBB Paracellular Permeability Modulation Studies Using the Avian Cadherin Peptide

The avian decapeptide’s demonstrated ability to inhibit Ca²⁺‑dependent BBMEC reaggregation (IC₅₀ = 450 µM) directly supports its use as a pharmacological tool for transiently opening endothelial tight/adherens junctions in BBB models [1][2]. This application is particularly suited for mechanistic studies of paracellular drug‑delivery strategies across brain microvascular endothelium, where cadherin‑specific modulation is required without integrin‑pathway interference [3].

Species‑Specific N‑Cadherin Biology: Discriminating Avian vs. Mammalian EC1‑Domain Functions

Because the peptide carries the chicken N‑cadherin sequence (Val‑8), it enables cross‑species comparative studies that cannot be performed with the human Ile‑8 ortholog [4]. Evolutionary conservation vs. divergence of cadherin‑recognition interfaces can be probed by comparing the avian decapeptide’s activity with that of the human peptide in homologous cell‑adhesion or embryo‑compaction assays.

Cadherin‑vs‑Integrin Adhesion Pathway Dissection in Mechanobiology and Tissue‑Engineering Platforms

The collagen‑contraction data show that the avian decapeptide produces a distinct, cadherin‑limited efficacy window (0–36% inhibition), in contrast to the wide‑range integrin‑peptide effects (0–100%) [5]. This selectivity makes it a valuable component of defined ECM‑mimetic surfaces or 3D‑culture scaffolds where cadherin‑mediated cell–cell cohesion must be modulated independently of integrin‑mediated cell–matrix adhesion.

Quality‑Controlled Positive Control for Cadherin‑Antagonist Screening Cascades

With an established IC₅₀ (450 µM) in a documented BBMEC reaggregation assay [1][2], the avian decapeptide can serve as a reference standard for calibrating and validating new cadherin antagonists. Its linear structure and well‑characterised solution conformation (β‑sheet from Leu1 to Asp7, β‑turn from Asp7 to Gly10) [6] provide a baseline for comparing the potency and mechanism of novel cyclic, peptidomimetic, or small‑molecule N‑cadherin inhibitors.

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